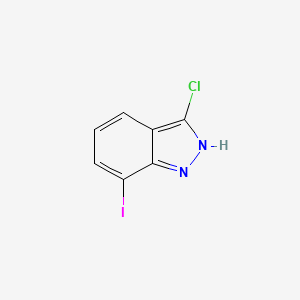

3-Chloro-7-iodo-1H-indazole

Description

BenchChem offers high-quality 3-Chloro-7-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-7-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-7-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVZGPAWQVIIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectral Characterization of 3-Chloro-7-iodo-1H-indazole

This guide outlines the spectral characterization of 3-Chloro-7-iodo-1H-indazole , a critical di-halogenated heterocyclic scaffold used in the development of kinase inhibitors (e.g., VEGFR, ALK, and TRK inhibitors).

The following technical analysis synthesizes experimental data from its direct precursors (3-chloro-1H-indazole and 7-iodo-1H-indazole ) and analogous 3,7-disubstituted systems to provide a definitive reference for structural elucidation.

Executive Summary & Structural Logic

3-Chloro-7-iodo-1H-indazole (C₇H₄ClIN₂) is a bifunctional building block. Its utility stems from the orthogonal reactivity of the halogen substituents:

-

C3-Chlorine: Provides electronic modulation (electron-withdrawing) and serves as a site for S_NAr or specific cross-coupling reactions (though less reactive than Br/I).

-

C7-Iodine: A highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of solubilizing tails or pharmacophores in the "solvent-front" region of kinase binding pockets.

Structural Numbering & Substituent Effects

The indazole ring system is numbered starting from the nitrogen atom bearing the proton (N1).

-

C3 Position: Substituted with Chlorine (Cl).[1]

-

C7 Position: Substituted with Iodine (I).[2]

-

Protons: The remaining aromatic protons are H4, H5, and H6.

Synthesis & Workflow Visualization

The synthesis typically proceeds via the electrophilic halogenation of a pre-functionalized indazole core. The most robust pathway involves the chlorination of 7-iodo-1H-indazole using N-chlorosuccinimide (NCS), ensuring regioselectivity at the C3 position due to the electronic richness of the pyrazole ring.

Figure 1: Synthetic workflow for the generation of 3-Chloro-7-iodo-1H-indazole, highlighting the sequential introduction of halogen functionalities.

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by the loss of the H3 singlet (typically ~8.0 ppm in unsubstituted indazoles) and the diagnostic splitting pattern of the remaining benzene ring protons (H4, H5, H6).

Solvent: DMSO-d₆ (Recommended for solubility and minimizing NH exchange). Frequency: 400 MHz or higher.

Predicted Chemical Shifts & Assignments[3][4][5][6][7]

| Position | Proton | Shift (δ, ppm) | Multiplicity | J (Hz) | Diagnostic Notes |

| NH | H1 | 13.5 - 13.8 | br s | - | Highly deshielded due to H-bonding and electron-withdrawing halogens. Broad signal. |

| C4 | H4 | 7.65 - 7.75 | d | ~8.0 | Ortho to C3-Cl. Deshielded by Cl anisotropy. |

| C5 | H5 | 7.20 - 7.30 | dd / t | ~7.5 - 8.0 | Meta to both halogens. Appears as a pseudo-triplet (dd). |

| C6 | H6 | 7.80 - 7.90 | d | ~7.5 | Ortho to C7-I. Significantly deshielded by the large Iodine atom (steric/anisotropy). |

Mechanistic Insight:

-

H4 (vs. Indazole): The C3-Cl substituent exerts a deshielding effect on the peri-proton H4, shifting it downfield from ~7.73 ppm (in 3-chloroindazole) to slightly higher values.

-

H6 (vs. Indazole): The C7-Iodine atom is the dominant influence here. While iodine is heavy, its proximity to H6 typically causes a downfield shift (deshielding) in the proton spectrum, distinguishing it from the H4 doublet.

13C NMR Spectral Analysis

The 13C NMR spectrum provides the most definitive confirmation of the structure, particularly through the C7-Iodine carbon signal, which undergoes a dramatic upfield shift due to the "Heavy Atom Effect."

Solvent: DMSO-d₆.

Predicted Chemical Shifts & Assignments[3][4][5][6][7]

| Position | Carbon | Shift (δ, ppm) | Type | Diagnostic Notes |

| C3 | C-Cl | 135.0 - 138.0 | Quaternary | Deshielded by Chlorine (electronegative). Typical range for 3-haloindazoles. |

| C7 | C-I | 75.0 - 85.0 | Quaternary | Key Diagnostic. Dramatic upfield shift (shielding) due to the heavy atom effect of Iodine. |

| C7a | Bridge | 140.0 - 142.0 | Quaternary | Bridgehead carbon adjacent to N1. |

| C3a | Bridge | 118.0 - 120.0 | Quaternary | Bridgehead carbon adjacent to C3. |

| C4 | CH | 120.0 - 122.0 | CH | Aromatic CH. |

| C5 | CH | 122.0 - 124.0 | CH | Aromatic CH. |

| C6 | CH | 130.0 - 132.0 | CH | Aromatic CH, adjacent to Iodine. |

Validation Check:

-

Look for the C7 signal < 90 ppm . If this signal is absent or appears > 110 ppm, the iodination at C7 has failed.

-

Look for the C3 signal ~135+ ppm . A signal at ~134 ppm (similar to unsubstituted indazole) suggests the C3-Cl is absent.

Experimental Protocol: NMR Acquisition

To ensure high-fidelity data suitable for publication or regulatory submission, follow this standardized protocol.

Sample Preparation[1][8]

-

Mass: Weigh 5–10 mg of the solid 3-Chloro-7-iodo-1H-indazole.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).

-

Note: CDCl₃ may be used, but indazoles often show poor solubility or broadened NH peaks in chloroform. DMSO-d₆ sharpens the NH signal.

-

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz)

-

Temperature: 298 K (25°C).

-

Pulse Sequence:

-

1H: zg30 (30° pulse angle) with 16 scans. Relaxation delay (D1) = 1.0 sec.

-

13C: zgpg30 (Power-gated decoupling) with 512–1024 scans. Relaxation delay (D1) = 2.0 sec.

-

-

Processing:

-

Apply an exponential window function (LB = 0.3 Hz for 1H, LB = 1.0 Hz for 13C) before Fourier transform.

-

Reference the spectrum to the residual solvent peak (DMSO-d₆: 1H = 2.50 ppm, 13C = 39.52 ppm).

-

References

-

Synthesis of 3-Haloindazoles: Lukin, K. et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes." J. Org. Chem.2006 , 71, 8166–8172. Link

-

7-Iodoindazole Characterization: Collot, V. et al. "Suzuki-Miyaura cross-coupling reaction of 7-iodo-1H-indazole: A new route to 7-substituted indazoles." Tetrahedron1999 , 55, 6917–6922. Link

-

3-Bromo-7-iodo-1H-indazole (Analogous Data): Rault, S. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." ResearchGate / Tetrahedron Letters (Derived from synthesis of 3,7-dihaloindazoles). Link

- 13C Heavy Atom Effect:Levy, G. C. et al. "Carbon-13 Nuclear Magnetic Resonance Spectroscopy." Wiley-Interscience, New York, 1980. (Standard reference for C-I shielding effects).

Sources

An In-Depth Technical Guide to 7-Chloro-3-iodo-1H-indazole: A Key Building Block in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating Isomeric Specificity

In the landscape of medicinal chemistry, precision is paramount. The indazole scaffold is a cornerstone of numerous therapeutic agents, and its value is profoundly influenced by the specific arrangement of its substituents. This guide focuses on 7-Chloro-3-iodo-1H-indazole (CAS Number: 885522-00-9) . It is critical to distinguish this isomer from its counterparts, such as 3-chloro-7-iodo-1H-indazole, as the seemingly subtle shift in substituent placement dramatically alters the molecule's steric and electronic properties, thereby dictating its synthetic utility and biological relevance. This document serves as a comprehensive technical resource for researchers leveraging this specific and highly valuable chemical entity.

Core Compound Profile

7-Chloro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical molecules, particularly in the realm of oncology.[1] Its strategic disubstitution pattern offers a versatile platform for orthogonal chemical modifications, making it a sought-after building block in drug discovery campaigns.[1]

| Property | Value | Source |

| CAS Number | 885522-00-9 | [1] |

| Molecular Formula | C₇H₄ClIN₂ | [1] |

| Molecular Weight | 278.48 g/mol | [1] |

| MDL Number | MFCD07781602 | [1] |

| Storage Conditions | 2-8°C | [1] |

Strategic Synthesis of 7-Chloro-3-iodo-1H-indazole

The synthesis of 7-Chloro-3-iodo-1H-indazole is a multi-step process that requires careful control of regioselectivity. A logical and commonly employed synthetic strategy involves the initial formation of the 7-chloro-1H-indazole core, followed by a regioselective iodination at the C3 position.

Conceptual Synthetic Workflow

The synthesis commences with a suitable ortho-substituted benzene derivative, which undergoes cyclization to form the indazole ring. This is followed by direct iodination, which preferentially occurs at the electron-rich C3 position of the indazole nucleus.

Caption: Synthetic workflow for 7-Chloro-3-iodo-1H-indazole.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles for indazole formation and halogenation.

Step 1: Synthesis of 7-Chloro-1H-indazole

A plausible route to the 7-chloro-1H-indazole intermediate begins with a suitable precursor like 2-chloro-6-nitrobenzaldehyde, which can be cyclized.

Step 2: Iodination of 7-Chloro-1H-indazole

The C3 position of the indazole ring is nucleophilic and can be selectively iodinated under basic conditions.

-

Reaction Setup: To a stirred solution of 7-chloro-1H-indazole in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) pellets.

-

Iodination: Slowly add a solution of iodine (I₂) in DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is poured into an aqueous solution of sodium bisulfite to quench the excess iodine. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 7-Chloro-3-iodo-1H-indazole.

Self-Validation Note: The regioselectivity of the iodination is driven by the electronic properties of the indazole ring system. The C3 position is the most electron-rich and thus the most susceptible to electrophilic attack. The purity of the final product should be confirmed by NMR and mass spectrometry.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 7-Chloro-3-iodo-1H-indazole in drug discovery lies in its role as a versatile intermediate for the synthesis of kinase inhibitors.[1] The indazole core itself is a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets with high affinity.

The chloro and iodo substituents on the indazole ring provide orthogonal handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] The iodine at the C3 position is particularly reactive and allows for the introduction of various aryl or heteroaryl groups, which are often crucial for binding to the ATP pocket of kinases. The chlorine at the C7 position can be used for further modifications to modulate solubility, metabolic stability, and target selectivity.

Role in the Synthesis of FGFR and VEGFR Inhibitors

Indazole-based compounds have been successfully developed as inhibitors of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[3][4][5] These kinases are critical regulators of angiogenesis and cell proliferation, making them important targets for anti-cancer therapies.[3][5] 7-Chloro-3-iodo-1H-indazole serves as a key starting material for the synthesis of these potent and selective inhibitors.

Caption: Synthetic utility of 7-Chloro-3-iodo-1H-indazole in kinase inhibitor development.

Safety and Handling

As a halogenated and reactive organic compound, 7-Chloro-3-iodo-1H-indazole must be handled with appropriate safety precautions. The following information is based on data for structurally related compounds and general laboratory safety principles.

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[6][7][8] |

| H315 | Causes skin irritation.[6][7][8] |

| H319 | Causes serious eye irritation.[6][7][8] |

| H335 | May cause respiratory irritation.[7] |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not breathe dust. Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][9][10]

Conclusion

7-Chloro-3-iodo-1H-indazole is a strategically important molecule in contemporary drug discovery. Its well-defined structure and the differential reactivity of its halogen substituents provide medicinal chemists with a powerful tool for the synthesis of complex and potent therapeutic agents, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher working in this field. This guide provides a foundational understanding to enable the safe and effective use of this key chemical building block.

References

-

ACS Omega. (2021, February 23). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

National Institutes of Health. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-CHLORO-3-IODO (1H)INDAZOLE. Retrieved from [Link]

-

Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

- Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.

-

Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

National Institutes of Health. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

-

MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

-

PubChem. (n.d.). Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

-

MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

European Journal of Organic Chemistry. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Retrieved from [Link]

Sources

- 1. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 4. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. afgsci.com [afgsci.com]

- 10. fishersci.com [fishersci.com]

The Chameleon Scaffold: Tautomeric Dynamics of Substituted 1H-Indazoles

Executive Summary

Indazole (1,2-benzodiazole) represents a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore in over 30 FDA-approved therapeutics, particularly kinase inhibitors like Axitinib and Pazopanib . However, its utility is complicated by annular tautomerism—the rapid proton exchange between N1 and N2.

While the 1H-tautomer (benzenoid) is thermodynamically dominant in the gas phase and non-polar solvents, the 2H-tautomer (quinonoid) possesses distinct electronic properties that can be stabilized by specific substituents or protein microenvironments. Misassigning the active tautomer during Structure-Activity Relationship (SAR) studies can lead to erroneous binding models and stalled optimization.

This guide dissects the thermodynamic drivers of this equilibrium, provides a validated analytical workflow for tautomer assignment, and details the implications for drug design.

Part 1: Thermodynamics & The Energy Landscape

The Fundamental Equilibrium

The indazole core exists in a prototropic equilibrium between the

-

1H-Indazole (Benzenoid): Characterized by a fully aromatic benzene ring fused to a pyrazole. It is generally more stable by ~3.5–4.5 kcal/mol (15–20 kJ/mol) in the gas phase due to aromaticity preservation.

-

2H-Indazole (Quinonoid): Requires a quinoid-like disruption of the benzene ring's electron density, raising the internal energy. However, it possesses a higher dipole moment, making it sensitive to polar solvents and specific hydrogen-bond donor/acceptor environments in enzyme pockets.

Substituent Effects (Electronic & Steric)

The equilibrium constant

| Position | Substituent Type | Effect on Equilibrium | Mechanism |

| C-3 | Bulky Groups (e.g., | Destabilizes | Steric clash with N1-H favors N2-H ( |

| C-4 | Electron Withdrawing (EWG) | Stabilizes | Through-space electrostatic interaction or H-bonding with N2-H. |

| C-7 | Bulky Groups | Destabilizes | Peri-interaction with N1-H forces proton to N2. |

| Ring | Strong EDG (e.g., -OMe) | Variable | Modulates pKa of N1 vs N2; generally minor effect compared to sterics. |

Solvent Modulation

-

Apolar Solvents (CDCl3, Toluene): Strongly favor the

form ( -

Polar Protic Solvents (Water, MeOH): Stabilize the more polar

form via solvation, though -

Protein Binding Pockets: The most critical "solvent." A kinase hinge region requiring a donor at position 1 and acceptor at position 2 will select and stabilize the 1H form. Conversely, a pocket requiring a donor at position 2 will shift the equilibrium to 2H upon binding (Induced Fit).

Part 2: Pharmacological Implications (The "Kinase Switch")

In kinase inhibitor design, the indazole often binds to the hinge region of the ATP binding site. The tautomeric state dictates the Hydrogen Bond (HB) Donor/Acceptor motif.

-

Motif A (1H-Indazole):

-

N1: Hydrogen Bond Donor (NH)

-

N2: Hydrogen Bond Acceptor (N:)

-

Target Example: Tyrosine kinases where the hinge residue carbonyl accepts H from N1.

-

-

Motif B (2H-Indazole):

-

N1: Hydrogen Bond Acceptor (N:)

-

N2: Hydrogen Bond Donor (NH)

-

Target Example: Targets requiring a "flip" in the binding vector.

-

Failure to account for this results in "phantom SAR," where potency changes are attributed to substituent electronics rather than a shift in the dominant binding tautomer.

Figure 1: The "Kinase Switch" mechanism showing how tautomeric preference dictates binding compatibility with different kinase hinge regions.

Part 3: Analytical Workflow & Experimental Protocols

Analytical Assignment (How to distinguish)

Standard

-

Method A:

HMBC NMR (Gold Standard)-

1H-Indazole: N1 typically resonates at ~130-140 ppm , N2 at ~240-250 ppm (relative to liq. NH3).

-

2H-Indazole: N1 and N2 shifts move closer together or invert depending on shielding.

-

-

Method B:

NMR (C3 Shift)-

The C3 carbon shift is diagnostic. In

-indazoles, the loss of benzenoid character often causes a downfield shift (deshielding) compared to the

-

-

Method C: X-Ray Crystallography

-

Unambiguous for solid state, but does not reflect solution dynamics.

-

Protocol: Variable Temperature (VT) NMR for Determination

Objective: Determine the tautomeric ratio and coalescence temperature to estimate activation energy.

Materials:

-

Substituted Indazole (10 mg)[1]

-

Solvent: DMSO-

(polar) and Toluene- -

NMR Tube (High precision)

Workflow:

-

Preparation: Dissolve 10 mg of analyte in 0.6 mL solvent. Ensure sample is dry (water catalyzes proton exchange).

-

Acquisition (298 K): Acquire standard

spectrum. If NH signal is broad or invisible, exchange is intermediate. -

Cooling Phase: Lower temperature in 10 K increments down to 230 K (or solvent freezing point).

-

Observation: Exchange slows. Distinct signals for

and

-

-

Integration: Integrate the distinct C3-H or substituent signals for both species at the lowest temperature (slow exchange limit).

-

Calculation:

Protocol: Regioselective N-Alkylation (Synthetic Control)

Synthesis often yields mixtures of N1- and N2-alkylated products. This protocol maximizes N1-selectivity (thermodynamic control).[2]

Principle: The Curtin-Hammett principle applies.[3] While

Step-by-Step:

-

Reagents: Indazole derivative (1.0 eq), Alkyl Halide (1.1 eq), Base:

(2.0 eq) or -

Solvent:

-

For N1-Selectivity: Use DMF or DMSO at elevated temperature (

). High temp promotes reversibility, funneling the mixture to the thermodynamic N1 product. -

For N2-Selectivity: Use THF or DCM with weak bases at Room Temp (often difficult to achieve high selectivity).

-

-

Workup: Quench with water, extract with EtOAc.

-

Purification: N1 and N2 isomers usually have distinct

values. N1 isomers are typically less polar (higher

Figure 2: Synthetic decision tree for targeting specific N-alkylated indazole isomers.

Part 4: Data Summary

Table 1: Comparative Properties of Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole |

| Structure | Benzenoid (Aromatic) | Quinonoid (Less Aromatic) |

| Stability ( | ||

| Dipole Moment | Lower (~1.6 D) | Higher (~3.5 D) |

| Boiling Point | Lower (269°C) | Higher (due to polarity) |

| ~135 ppm (Pyrrole-like) | ~250 ppm (Pyridine-like) | |

| ~250 ppm (Pyridine-like) | ~150 ppm (Pyrrole-like) | |

| Kinase Binding | Donor-Acceptor (D-A) | Acceptor-Donor (A-D) |

References

-

Gaikwad, D. D., et al. (2022). "A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective." Drug Development Research.

-

Claramunt, R. M., et al. (2022).[4] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry.

-

Zhang, Y., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

-

Alkorta, I., et al. (2022).[3][4] "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles... and comparison with Indazoles." Journal of Chemical Physics.

-

PharmaBlock. (2023). "Indazoles in Drug Discovery: Bioisosteres and Scaffolds." PharmaBlock Whitepaper.

Sources

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Abstract: The indazole scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have established it as a cornerstone in the design of novel therapeutics targeting a wide array of diseases.[4][5][6] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the indazole core. We will explore its fundamental properties, delve into key synthetic and functionalization strategies, analyze its role as a critical pharmacophore and bioisostere, and present case studies of its successful application in FDA-approved drugs. The content is grounded in established scientific literature, complete with detailed experimental protocols and visual diagrams to elucidate complex concepts, offering both foundational knowledge and field-proven insights for leveraging this remarkable scaffold in drug discovery.

Introduction to the Indazole Scaffold

The indazole, or benzopyrazole, nucleus is an aromatic heterocyclic system that has garnered significant attention from medicinal chemists for its presence in a multitude of biologically active compounds.[4][6] Its utility is underscored by its role in numerous marketed drugs and clinical candidates, validating its status as a pharmacologically important scaffold.[7][8]

Core Structure and Isomerism

The indazole structure consists of a benzene ring fused to a pyrazole ring.[9] A key feature is the existence of two principal tautomeric forms: 1H-indazole and 2H-indazole, arising from the position of the nitrogen-bound hydrogen atom in the pyrazole ring.[7] The 1H-tautomer is generally more thermodynamically stable and is the predominant form.[7] This tautomerism is a critical consideration in synthesis and molecular design, as the position of substituents on the nitrogen atoms can profoundly influence the molecule's interaction with biological targets.

Physicochemical Properties and Impact on Drug Design

The indazole ring system imparts a unique set of physicochemical properties that are highly advantageous for drug design:

-

Aromaticity and Rigidity: The planar, aromatic nature of the indazole scaffold provides a rigid framework, which can reduce the entropic penalty upon binding to a target protein and facilitate well-defined interactions.[2]

-

Hydrogen Bonding Capability: The pyrazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), enabling it to form crucial interactions with biological targets, such as the hinge region of protein kinases.[10]

-

Modulation of pKa and Lipophilicity: The presence and position of the nitrogen atoms influence the molecule's acidity/basicity (pKa) and lipophilicity (logP). These properties are critical for optimizing solubility, permeability, and metabolic stability, and can be fine-tuned through substitution on the ring.

The Indazole Scaffold as a Privileged Structure

The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The indazole nucleus is a quintessential example, appearing in drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, anti-bacterial, and neuroprotective agents.[4][5][6][8] This versatility stems from its ability to present substituents in a well-defined three-dimensional arrangement, mimicking the binding motifs of various endogenous ligands.[2]

Synthetic Strategies for the Indazole Core

The construction of the indazole ring is a well-established field in organic chemistry, with both classical and modern methods available to medicinal chemists. The choice of a synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.[11]

Classical and Modern Synthesis Routes

Several named reactions have become workhorses for indazole synthesis:

-

Jacobson Indazole Synthesis: This classical method involves the diazotization of an N-acylated o-toluidine, followed by intramolecular cyclization.[12] It is a reliable route for producing 1H-indazoles.[12]

-

Davis-Beirut Reaction: A highly efficient method for the synthesis of 2H-indazoles, this reaction proceeds via the condensation of an o-nitrobenzaldehyde with a primary amine, followed by a base- or acid-catalyzed cyclization.[13][14][15]

-

Transition-Metal Catalysis: Modern approaches frequently employ transition metals like palladium, rhodium, or copper to catalyze C-H activation and N-N bond formation, offering high efficiency and regioselectivity under milder conditions.[7]

Detailed Protocol: Davis-Beirut Synthesis of a 2H-Indazole

This protocol describes a general, self-validating procedure for synthesizing a 2H-indazole derivative.

Objective: To synthesize 2-Butyl-2H-indazole from o-nitrobenzylamine and an n-butyl source, catalyzed by a base.

Materials:

-

Substituted o-nitrobenzylamine

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the selected o-nitrobenzylamine (1.0 eq) in ethanol.

-

Base Addition: Prepare an aqueous solution of potassium hydroxide (2.0 eq) and add it to the ethanolic solution of the substrate. Causality Insight: The base is crucial for deprotonating the starting material, which initiates the cyclization cascade.

-

Heating and Monitoring: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours). Self-Validation: A new spot with a different Rf value corresponding to the product should appear, while the starting material spot fades.

-

Work-up: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between water and a suitable organic solvent (e.g., ethyl acetate). Collect the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 2H-indazole derivative.

Expected Outcome: The reaction should yield the desired 2-substituted-2H-indazole with good purity. For example, using n-butylamine with o-nitrobenzaldehyde would yield 2-butyl-2H-indazole.[12]

Functionalization and Derivatization

The true power of the indazole scaffold in medicinal chemistry lies in its capacity for diverse functionalization at its various positions (N1, N2, C3, C4, C5, C6, C7). This allows for the systematic exploration of the structure-activity relationship (SAR).

-

N-Functionalization: Alkylation or arylation at the N1 or N2 positions is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. Regioselectivity can often be controlled by the choice of reaction conditions and protecting groups.

-

C-Functionalization: The carbon atoms of the indazole ring can be functionalized using a variety of modern synthetic methods.

-

Halogenation: Introduction of a halogen (e.g., bromine or iodine) at a specific position provides a chemical handle for further modification.

-

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are invaluable for installing aryl, alkyl, or amino groups, respectively, onto the indazole core.[16][17] The C3 and C7 positions are common sites for such modifications.[18][19]

-

Detailed Protocol: Suzuki-Miyaura Cross-Coupling on an Indazole Scaffold

This protocol outlines a procedure for the C-arylation of an iodo-indazole.

Objective: To couple 3-iodo-1H-indazole with an arylboronic acid.

Materials:

-

3-iodo-1H-indazole (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

Inert Atmosphere: To an oven-dried flask, add the 3-iodo-1H-indazole, arylboronic acid, palladium catalyst, and base. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Causality Insight: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is critical for preventing catalyst degradation and ensuring high yields.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography. Self-Validation: Successful coupling is confirmed by mass spectrometry (observing the expected molecular weight) and NMR spectroscopy.

The Indazole Scaffold as a Key Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The indazole ring frequently serves as the core of a pharmacophore.

Role in Kinase Inhibition

One of the most prominent roles of the indazole scaffold is in the design of protein kinase inhibitors.[20][21] Many indazole-based drugs target the ATP-binding site of kinases. The N1-H and N2 atoms of the indazole ring often form key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.[10] Drugs like Pazopanib and Axitinib leverage this binding mode to inhibit tyrosine kinases involved in angiogenesis.[7][22]

Indazole as a Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of drug optimization. The indazole ring is an effective bioisostere for other functionalities, most notably:

-

Phenol: Replacing a phenol group with an indazole can overcome metabolic liabilities such as rapid glucuronidation, while maintaining or improving target affinity and activity.[23]

-

Catechol: Indazole moieties can serve as bioisosteric replacements for catechol groups, retaining biological activity while potentially improving pharmacokinetic profiles.[24]

-

Indole and Benzimidazole: Indazole can act as a surrogate for other heterocycles like indole or benzimidazole, offering a different vector for substituent placement and altering electronic properties.[18]

Prominent Indazole-Containing Drugs

The success of the indazole scaffold is best illustrated by the number of FDA-approved drugs that incorporate this core structure.

| Drug Name | Brand Name | Primary Target(s) | Therapeutic Indication |

| Pazopanib [7] | Votrient® | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | Inlyta® | VEGFR | Renal Cell Carcinoma |

| Niraparib [7] | Zejula® | PARP1, PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer |

| Entrectinib | Rozlytrek® | TRK, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC |

| Benzydamine [7] | - | Prostaglandin Synthesis | Anti-inflammatory, Analgesic |

Conclusion and Future Outlook

The indazole scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry.[3][4] Its combination of favorable physicochemical properties, synthetic tractability, and proven success in a wide range of therapeutic areas ensures its continued prominence in drug discovery.[4][6][8] Future research will likely focus on developing novel, more selective synthetic methodologies, exploring new biological targets for indazole-based agents, and further leveraging its utility as a bioisosteric replacement to overcome challenges in drug metabolism and pharmacokinetics. The indazole ring is not merely a transiently popular motif but a foundational building block that will continue to enable the development of next-generation therapeutics.

References

-

Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]

-

Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

-

Bentham Science Publishers. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. [Link]

-

Cao, Y., Luo, C., Yang, P., Li, P., & Wu, C. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research, 30, 501–518. [Link]

-

Singampalli, A., Kumar, P., Bandela, R., & Bellapukonda, S. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Structure and synthesis of indazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Indazole Derivatives in Chemical Synthesis. [Link]

-

RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

Singampalli, A., Kumar, P., Bandela, R., & Bellapukonda, S. M. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

-

ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

-

Singh, S., Kumar, V., & Kumar, A. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9494. [Link]

-

Bentham Science. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

-

Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Alarifi, A., & Alkheraide, F. S. A. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

-

Journal of the American Chemical Society. (n.d.). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

-

Li, C., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116898. [Link]

-

Linnenbrink, A., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(17), 12069–12083. [Link]

-

Organic Syntheses. (n.d.). Indazole. [Link]

-

Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(45), 17157–17166. [Link]

-

Haddadin, M. J., et al. (2010). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of organic chemistry, 75(15), 5165–5173. [Link]

- Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds.

-

RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

Accounts of Chemical Research. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. [Link]

-

RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

-

Bentham Science Publishers. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [Link]

-

ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. [Link]

-

Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2306–2318. [Link]

-

ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. [Link]

-

Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186–199. [Link]

-

ResearchGate. (n.d.). FDA‐approved drugs in 2020 containing heterocyclic motifs. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

Kruger, H. G., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry, 15, 1436–1442. [Link]

-

Journal of the American Chemical Society. (n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. [Link]

-

Organic Letters. (n.d.). The Davis–Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Singh, S., et al. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current medicinal chemistry, 30(39), 4381–4399. [Link]

-

Institute of Crystallography - IC - CNR. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. benchchem.com [benchchem.com]

- 13. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnrjournal.com [pnrjournal.com]

- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 20. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

Precision Functionalization of Haloindazoles: C-Cl vs C-I Reactivity Profiles

Executive Summary

This technical guide delineates the distinct reactivity profiles of Carbon-Chlorine (C-Cl) and Carbon-Iodine (C-I) bonds within indazole scaffolds. Targeted at medicinal chemists and process development scientists, this document establishes a hierarchy of reactivity governed by bond dissociation energies (BDE) and oxidative addition kinetics. We provide evidence-based strategies for chemoselective functionalization—enabling the sequential elaboration of bromo/chloro/iodo-indazoles without protecting group manipulation where possible.

Mechanistic Foundations: The Thermodynamic & Kinetic Divergence[1]

The ability to selectively functionalize a specific site on a polyhalogenated indazole rests on the substantial difference in bond strength and the kinetic barrier to metal insertion.

Bond Dissociation Energy (BDE) Hierarchy

The fundamental driver for selectivity is the BDE.[1] In heteroaromatic systems, the C-I bond is significantly weaker than the C-Cl bond, creating a thermodynamic window for selective activation.

| Bond Type | Approx.[2][3][4][5][6][7] BDE (kJ/mol) | Character | Primary Reactivity Mode |

| C-I | ~240 | Weak, Polarizable | Rapid Oxidative Addition, fast Li-Exchange |

| C-Br | ~280 | Intermediate | Intermediate; often competitive with I without tuning |

| C-Cl | ~382 | Strong, Dipolar | Slow Oxidative Addition, resistant to Li-Exchange at low temp |

Note: Values are approximate for aryl systems; specific values vary by position (C3 vs C4-7) and electronic substitution.

Kinetic Selectivity in Catalysis

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for aryl halides is typically oxidative addition .

-

C-I Bond: Oxidative addition of Pd(0) is fast and often diffusion-controlled. It occurs readily at ambient or mild temperatures.

-

C-Cl Bond: Oxidative addition is slow and frequently requires elevated temperatures (>80°C) or electron-rich, bulky ligands (e.g., phosphines like XPhos, SPhos) to facilitate the insertion.

Implication: In a mixed haloindazole (e.g., 4-chloro-6-iodo-1H-indazole), standard Pd-catalysis conditions (Pd(PPh3)4, Na2CO3, 60°C) will exclusively couple the C-I bond, leaving the C-Cl bond intact for a second, distinct transformation.

Strategic Workflows: Orthogonality in Practice

The following diagrams visualize the logical flow for selecting reaction conditions based on the desired transformation.

Decision Logic for Site-Selectivity

Caption: Decision matrix for chemoselective activation of mixed haloindazoles.

Detailed Reactivity Profiles

Palladium-Catalyzed Cross-Coupling[9][10][11][12]

-

C-I Reactivity: The "gold standard" for the first diversification point.

-

Ligands: Standard triphenylphosphine (PPh3) or bidentate ligands (dppf) are sufficient.

-

Temperature: Often proceeds at RT to 60°C.

-

-

C-Cl Reactivity: Typically reserved for the second diversification point ("Late-Stage Functionalization").

-

Ligands: Requires electron-rich dialkylbiaryl phosphines (Buchwald ligands like XPhos, RuPhos) or N-heterocyclic carbenes (NHC) to lower the activation energy for oxidative addition.

-

Temperature: Usually requires heating (80–120°C).

-

Halogen-Metal Exchange (Lithiation)

This is where the C-Cl vs C-I difference is most stark.

-

C-I Bond: Rapidly undergoes I/Li exchange with n-butyllithium (n-BuLi) or I/Mg exchange with i-PrMgCl at low temperatures (-78°C). The equilibrium heavily favors the formation of the aryl-lithium species and alkyl-iodide due to the stability of the aryl anion relative to the alkyl anion.

-

C-Cl Bond: Generally inert to n-BuLi at -78°C. At higher temperatures (>-40°C), n-BuLi is more likely to act as a base (deprotonating C3-H or N-H if unprotected) or attack the ring nucleophilically rather than perform Cl/Li exchange.

-

Strategic Advantage: You can lithiate a C-I site and trap it with an electrophile (aldehyde, ketone, halide) while preserving a C-Cl site for a subsequent Suzuki coupling.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (C-I over C-Cl)

Objective: Functionalize the C-I bond of 4-chloro-6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole while retaining the C-Cl bond.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.1 equiv

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 M aq, 2.0 equiv)

-

Solvent: DME/H2O (3:1)

Procedure:

-

Degassing: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed DME and aqueous Na2CO3 via syringe.

-

Reaction: Heat to 50°C (oil bath). Monitor via LCMS.

-

Checkpoint: C-I insertion is typically complete within 1-4 hours. C-Cl insertion is negligible at this temperature with this catalyst.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Validation: 1H NMR should show loss of the specific signal associated with the C-I position and retention of the C-Cl signal pattern.

Protocol B: Selective Halogen-Metal Exchange

Objective: Convert C-I to an aldehyde, preserving C-Cl.

Reagents:

-

Substrate: 1.0 equiv (Must be N-protected, e.g., THP, SEM, or Methyl)

-

Reagent: i-PrMgCl (TurboGrignard) or n-BuLi (1.1 equiv)

-

Electrophile: DMF (3.0 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry flask under Argon. Dissolve substrate in THF and cool to -78°C .

-

Exchange: Add n-BuLi dropwise over 10 minutes.

-

Critical: Maintain internal temp < -70°C to prevent benzyne formation or non-specific reactivity.

-

-

Incubation: Stir at -78°C for 30 minutes. (Lithium-Iodine exchange is fast).[8]

-

Trapping: Add DMF dropwise.

-

Warming: Allow to warm to 0°C over 1 hour.

-

Quench: Add sat. NH4Cl (aq).

-

Result: The product will be the formylated indazole with the Chlorine atom still attached, ready for further manipulation.

Sequential Functionalization Visualization

Caption: Workflow for sequential elaboration utilizing the reactivity gap between C-I and C-Cl.

References

-

Bond Dissoci

- Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-C

- Source: N

-

URL:[Link]

-

Site-Selective Cross-Coupling

-

Halogen-Metal Exchange Mechanisms

-

Palladium-Catalyzed C-H Activ

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]

- 3. C-Cl bond is stronger than C-I bond , because [allen.in]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. physicsforums.com [physicsforums.com]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 3-Chloro-7-iodo-1H-indazole as a Strategic Intermediate for Kinase Inhibitor Synthesis

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] This guide focuses on a particularly valuable derivative, 3-chloro-7-iodo-1H-indazole, a versatile intermediate engineered for the efficient and regioselective synthesis of potent kinase inhibitors. Its distinct halogenation at the C3 and C7 positions provides orthogonal chemical handles, enabling sequential, high-yield cross-coupling reactions. This document provides a comprehensive overview of its synthesis, characterization, and application, complete with detailed, field-proven protocols for its use in constructing complex kinase inhibitor libraries.

Introduction: The Strategic Advantage of 3-Chloro-7-iodo-1H-indazole

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4][5] Consequently, kinase inhibitors have become a cornerstone of modern oncology.[3][6] The indazole ring system is a highly effective pharmacophore for kinase inhibition, often serving as a hinge-binding motif that mimics the adenine region of ATP.[3][7]

The utility of 3-chloro-7-iodo-1H-indazole stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.

-

C7-Iodo Group: The carbon-iodine bond is significantly more reactive and is selectively targeted in reactions like Suzuki-Miyaura cross-coupling. This allows for the initial introduction of aryl or heteroaryl moieties, which often occupy the solvent-exposed region of the kinase ATP-binding pocket.

-

C3-Chloro Group: The less reactive carbon-chlorine bond remains intact during C7 functionalization. It can then be targeted in a subsequent reaction, typically a Buchwald-Hartwig amination, to install a side chain that can form crucial interactions deep within the ATP pocket or with the hinge region.[8][9][10]

This built-in regioselectivity allows researchers to bypass complex protection-deprotection schemes and rapidly assemble libraries of diverse kinase inhibitors, accelerating the drug discovery process.

Physicochemical Properties & Characterization

Before use, it is critical to confirm the identity and purity of the starting intermediate.

| Property | Value |

| Molecular Formula | C₇H₄ClIN₂ |

| Molecular Weight | 278.48 g/mol [11] |

| CAS Number | 885522-00-9[11] |

| Appearance | Off-white to pale brown solid |

| Storage | 2-8°C, protected from light[11] |

Standard Characterization:

-

¹H NMR: To confirm the proton environment of the indazole core.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a molecule containing both chlorine and iodine.

-

Purity (HPLC): To ensure >95% purity for reliable downstream reactions.

Synthesis of 3-Chloro-7-iodo-1H-indazole

While commercially available, understanding the synthesis of this intermediate provides insight into its structure and potential impurities. A common route begins with 2-chloro-6-nitrotoluene.

Protocol 1: Synthesis of the Intermediate

A. Nitration and Diazotization/Iodination:

-

Starting Material: 2-chloro-6-nitrotoluene.

-

Step 1 (Oxidation): The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄).

-

Step 2 (Reduction): The nitro group is reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 2-amino-6-chlorobenzoic acid.

-

Step 3 (Diazotization): The resulting aniline is treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at 0-5°C to form a diazonium salt.

-

Step 4 (Sandmeyer-type Iodination): The diazonium salt is then treated with potassium iodide (KI) to replace the diazonium group with iodine, yielding 2-chloro-6-iodobenzoic acid.

B. Cyclization to form the Indazole Core:

-

Step 5 (Activation): The carboxylic acid is activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂).

-

Step 6 (Cyclization): The activated acid is reacted with hydrazine (N₂H₄) or a hydrazine surrogate. This proceeds via condensation and subsequent intramolecular cyclization to form the indazole ring system. The final step involves tautomerization to the more stable 1H-indazole.

C. Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization: Synthetic Workflow

Caption: General synthetic pathway for 3-chloro-7-iodo-1H-indazole.

Application: Sequential Cross-Coupling for Kinase Inhibitor Synthesis

The core utility of this intermediate lies in its capacity for sequential, regioselective functionalization. We will demonstrate this with a generalized workflow targeting the AXL kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[12][13][14][15]

Step A: C7-Arylation via Suzuki-Miyaura Coupling

The first step leverages the high reactivity of the C-I bond to install a key structural motif.

Causality: The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming C-C bonds. The oxidative addition of palladium into the C(sp²)-I bond is significantly faster than into the C(sp²)-Cl bond, providing excellent selectivity for the C7 position.

Protocol 2: C7-Suzuki Coupling

-

Reagents & Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 3-chloro-7-iodo-1H-indazole (1.0 eq.), the desired (hetero)arylboronic acid or pinacol boronate ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).

-

Solvent & Base: Add a degassed solvent mixture, typically dioxane/water (4:1) or DME. Add a base, such as 2M aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq.).

-

Reaction: Heat the mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-chloro-7-aryl-1H-indazole intermediate.

Step B: C3-Amination via Buchwald-Hartwig Amination

With the C7 position functionalized, the C3-chloro group is now targeted for amination.

Causality: The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[8][9][10] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly efficient at activating the relatively inert C-Cl bond for oxidative addition, enabling this transformation under manageable conditions.

Protocol 3: C3-Buchwald-Hartwig Amination

-

Reagents & Setup: In a glovebox or under an inert atmosphere, combine the 3-chloro-7-aryl-1H-indazole from Step A (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 eq.), the corresponding phosphine ligand (e.g., XPhos, if not using a precatalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq.).

-

Solvent: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction: Heat the mixture, typically to 80-110°C. Monitor the reaction progress by LC-MS (usually complete within 2-24 hours).

-

Work-up: Cool the reaction mixture, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the final product by flash chromatography or preparative HPLC.

Visualization: Sequential Coupling Workflow

Caption: Regioselective synthesis of kinase inhibitors.

Target Focus: AXL Kinase Signaling

AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and MAPK.[15] This signaling cascade promotes cell survival, proliferation, migration, and drug resistance. Inhibitors designed from the 3-chloro-7-iodo-1H-indazole scaffold can effectively block the AXL ATP-binding site, shutting down this oncogenic signaling.

Visualization: AXL Signaling Pathway and Inhibition

Caption: AXL signaling and the mechanism of an indazole-based inhibitor.

Representative Data

The following tables present hypothetical but realistic data for the synthesis and activity of a novel AXL inhibitor derived from 3-chloro-7-iodo-1H-indazole.

Table 1: Synthesis & Yield Data

| Step | Intermediate/Product | Reagents | Yield (%) | Purity (LC-MS) |

| A (Suzuki) | 3-Chloro-7-(quinolin-6-yl)-1H-indazole | 6-Quinolineboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 85% | >98% |

| B (Buchwald) | Final Inhibitor | 4-Aminophenol, XPhos Pd G3, NaOtBu | 78% | >99% |

Table 2: Biological Activity Profile

| Compound ID | Target Kinase | Enzymatic IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) (NCI-H1299 Lung Cancer Cell Line) |

| Example-Inhibitor-01 | AXL | 19[13] | 95 |

| Foretinib (Reference) | MET, VEGFR2, AXL | 1, 1, 14 | Varies |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Conclusion

3-Chloro-7-iodo-1H-indazole is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. The orthogonal reactivity of its C-I and C-Cl bonds under different palladium-catalyzed cross-coupling conditions provides a reliable and efficient platform for molecular elaboration. This enables medicinal chemists to rapidly generate diverse libraries of complex molecules, significantly accelerating the identification and optimization of novel therapeutic candidates for cancer and other diseases driven by aberrant kinase activity.

References

-

MySkinRecipes. 7-CHLORO-3-IODO (1H)INDAZOLE. Available from: [Link]

-

ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Available from: [Link]

-

MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]

-

PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

-

YouTube. Pemigatinib – Mechanism of Action and Synthesis. Available from: [Link]

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

American Chemical Society. Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Available from: [Link]

-

PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link]

-

PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]

-

PMC. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Available from: [Link]

-

Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available from: [Link]

-

PMC. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Available from: [Link]

-

ResearchGate. Chemical structure of foretinib showing places of phase I metabolic reaction and bioactivation pathways. Available from: [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. Available from: [Link]

-

PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

-

ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. Available from: [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

-

PMC. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available from: [Link]

-

MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Available from: [Link]

-

MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available from: [Link]

-

NIH. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

-

PubChem. 3-Chloro-1H-indazole. Available from: [Link]

-

MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

-

PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]

-

ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

-

ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. Available from: [Link]

-

Frontiers. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Available from: [Link]

-

Edinburgh Research Explorer. AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Available from: [Link]

-

ACS Publications. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Available from: [Link]

-

PubMed. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. Available from: [Link]

-

RSC Publishing. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Available from: [Link]

-

ScienceDirect. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

PMC. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Available from: [Link]

- Google Patents. CN113024454A - Synthesis method of brigatinib intermediate.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]

- 12. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pure.ed.ac.uk [pure.ed.ac.uk]

- 15. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision Chemoselective Functionalization of 3-Chloro-7-iodo-1H-indazole via Suzuki-Miyaura Coupling

Executive Summary & Strategic Rationale

The scaffold 3-Chloro-7-iodo-1H-indazole represents a high-value "bifunctional linchpin" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Axitinib analogues) and GPCR ligands. Its utility stems from the distinct reactivity differential between the C7-iodine and C3-chlorine atoms.

This guide addresses the critical challenge of chemoselectivity . While the C7-iodine bond is highly labile toward oxidative addition by Palladium(0), the C3-chlorine bond is significantly more robust (Bond Dissociation Energy: C-Cl ~96 kcal/mol vs. C-I ~65 kcal/mol). This allows researchers to selectively functionalize the C7 position while retaining the C3-chloride for subsequent

Critical Success Factors:

-

N1-Protection: The acidic N1-H (pKa ~14) must be masked to prevent catalyst poisoning and competing N-arylation.

-

Catalyst Sterics: The C7 position is peri-substituted relative to N1, creating steric crowding. Bidentate ligands with large bite angles (e.g., dppf) are preferred.

-

Partner Stability: Boronic acids prone to protodeboronation (e.g., 2-pyridyl) require specific handling or ester surrogates.

Reactivity Profiling & Protecting Group Strategy

Before initiating coupling, the substrate reactivity must be mapped to prevent side reactions.

Reactivity Map

-

C7-Iodine (Target): High reactivity.[1][2] Rapid oxidative addition.

-

C3-Chlorine (Bystander): Low reactivity.[2][3] Inert under standard Suzuki conditions (

). -

N1-Nitrogen (Interference): High acidity. Coordinates Pd(II) species, quenching the catalytic cycle.

Protecting Group Selection

Direct coupling on the free amine is possible but erratic. We recommend Tetrahydropyranyl (THP) for its stability under basic Suzuki conditions and facile acidic removal.

-

THP (Recommended): Stable to aqueous base; removed with HCl/MeOH.

-

SEM (Alternative): Excellent stability; removed with TBAF (useful if acid-sensitive groups are present).

-

Boc (Caution): Often too labile under the basic conditions required for Suzuki coupling (carbonate bases), leading to premature deprotection and lower yields.

Suitable Suzuki Coupling Partners

The choice of boronic species dictates the reaction conditions. We categorize partners into three tiers of complexity.

Tier 1: Robust Aryl Boronic Acids (High Success Rate)

-

Examples: Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Fluorophenylboronic acid.

-

Application: Standard library generation.

-

Protocol Adjustment: Standard conditions (Pd(dppf)Cl₂, K₂CO₃) yield >85%.

Tier 2: Heteroaryl Boronic Acids/Esters (Medium Complexity)

-

Examples: Pyridine-3-boronic acid, 1-Methylpyrazole-4-boronic acid pinacol ester.

-

Challenge: Electron-deficient heterocycles (e.g., pyridines) are prone to protodeboronation.

-

Solution: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

) to ensure slow release of the active species. Increase catalyst loading to 5 mol%.

Tier 3: Vinyl & Alkyl Boronates (Specialized)

-

Examples: Vinylboronic acid pinacol ester, Potassium (morpholinomethyl)trifluoroborate.

-

Application: Linker installation or saturation via subsequent hydrogenation.

-

Note: Alkenyl couplings are faster; lower temperatures (

) help preserve the C3-Cl bond.

Detailed Experimental Protocols

Phase A: N-Protection (THP Installation)

This step is prerequisite for high-yield coupling.

-

Reactants: Dissolve 3-Chloro-7-iodo-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).

-

Reagents: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and

-Toluenesulfonic acid monohydrate (TsOH) (0.1 equiv). -

Conditions: Stir at RT for 4–12 h. Monitor by TLC (Hex/EtOAc).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄.

-

Output: 1-(Tetrahydro-2H-pyran-2-yl)-3-chloro-7-iodoindazole .

Phase B: Chemoselective C7-Suzuki Coupling